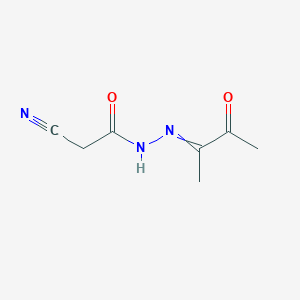
2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, an acetamide group, and a 3-oxobutan-2-ylideneamino moiety, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide typically involves the reaction of cyanoacetamide with 3-oxobutan-2-ylideneamine under specific conditions. One common method involves the use of a solvent-free reaction where the reactants are stirred together at elevated temperatures. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Another method involves stirring the reactants without solvent at a steam bath temperature of around 70°C for several hours, followed by overnight stirring at room temperature . This method is advantageous as it does not require further purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the formation of pyrroles and other heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as triethylamine for cyclization reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the acetamide moiety play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-acetamide: A related compound with similar functional groups but different reactivity and applications.
2-cyanoacetate: Another similar compound used in synthetic chemistry and industrial applications.
Uniqueness
2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of heterocyclic compounds and its potential biological activities make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(6(2)11)9-10-7(12)3-4-8/h3H2,1-2H3,(H,10,12) |
InChI Key |
KYBBSJHBCODQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CC#N)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


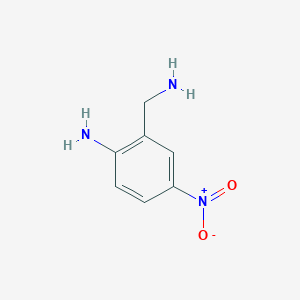
![5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727700.png)
![N-{[4-(benzylsulfanyl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B11727708.png)
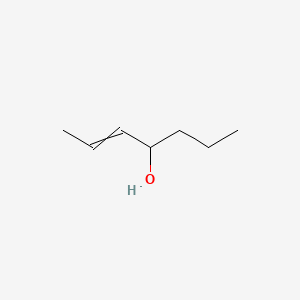
![2-(Aminomethyl)oxazolo[4,5-c]pyridine](/img/structure/B11727714.png)
![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)

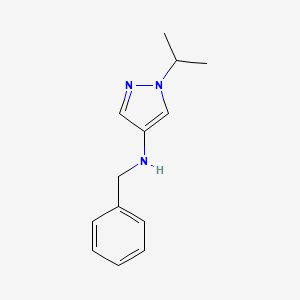
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)

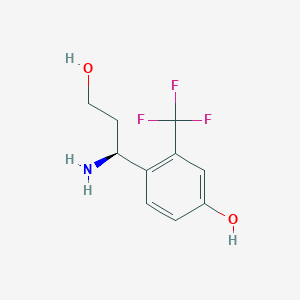
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727766.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B11727768.png)
